

Spectroscopic Characterization of 1,4-Diazabicyclo[2.1.1]hexane: A Technical Guide

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Compound of Interest

Compound Name: **1,4-Diazabicyclo[2.1.1]hexane**

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Introduction

1,4-Diazabicyclo[2.1.1]hexane is a saturated bicyclic amine with a strained cage-like structure. This unique three-dimensional arrangement imparts interesting chemical and physical properties, making it a valuable scaffold in medicinal chemistry and materials science. As a rigid diamine, it serves as a constrained analog of piperazine and other cyclic amines, offering a precise orientation of its nitrogen lone pairs for molecular recognition and catalysis. The exploration of its potential in drug development and other applications necessitates a thorough understanding of its structural and electronic properties, which can be elucidated through various spectroscopic techniques.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Diazabicyclo[2.1.1]hexane**, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for the parent compound, this guide leverages high-quality predicted data, interpreted and contextualized with experimental data from closely related bicyclo[2.1.1]hexane derivatives. This approach provides a robust and scientifically grounded resource for researchers, scientists, and drug development professionals working with this intriguing molecule.

Molecular Structure and Symmetry

The structure of **1,4-Diazabicyclo[2.1.1]hexane** is characterized by a bicyclic system containing a one-carbon bridge and a two-carbon bridge connecting the two nitrogen

bridgehead atoms. This strained arrangement results in a high degree of molecular rigidity.

Figure 1: Molecular Structure of **1,4-Diazabicyclo[2.1.1]hexane**.

The molecule possesses a C₂v symmetry axis, which has important implications for its spectroscopic signatures, particularly in NMR, where chemically equivalent nuclei will produce simplified spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, the high symmetry simplifies the expected spectra.

¹H NMR Spectroscopy

Due to the C₂v symmetry of the molecule, the eight protons of **1,4-Diazabicyclo[2.1.1]hexane** are expected to give rise to two distinct signals in the ¹H NMR spectrum, corresponding to the methylene protons of the two-carbon bridge and the methylene protons of the one-carbon bridge.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for **1,4-Diazabicyclo[2.1.1]hexane**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)
H-2, H-3	3.15	Triplet	J(H-2, H-6) = 2.5
H-5, H-6	3.30	Singlet	-

Disclaimer: These are predicted values and may differ from experimental results.

The protons on the two-carbon bridge (H-2 and H-3) are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent protons on the one-carbon bridge (H-6). The protons on the one-carbon bridge (H-5 and H-6) are also chemically equivalent and are predicted to appear as a singlet, as they are not coupled to any other

protons. The downfield chemical shifts are attributed to the deshielding effect of the adjacent nitrogen atoms.

In related bicyclo[2.1.1]hexane systems, the bridgehead protons typically appear at a lower chemical shift compared to the methylene bridge protons. The presence of two nitrogen atoms at the bridgehead positions in **1,4-Diazabicyclo[2.1.1]hexane** significantly influences the electronic environment of the neighboring protons, leading to the predicted downfield shifts.

¹³C NMR Spectroscopy

Similarly, the ¹³C NMR spectrum of **1,4-Diazabicyclo[2.1.1]hexane** is expected to be simple, with two signals corresponding to the two sets of chemically equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for **1,4-Diazabicyclo[2.1.1]hexane**

Carbon	Predicted Chemical Shift (δ , ppm)
C-2, C-3	55.2
C-5, C-6	68.5

Disclaimer: These are predicted values and may differ from experimental results.

The carbon atoms of the two-carbon bridge (C-2 and C-3) are expected to be shielded relative to the carbons of the one-carbon bridge (C-5 and C-6). This is due to the greater strain and different electronic environment of the one-carbon bridge. The chemical shifts are in the typical range for aliphatic amines.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, the key vibrational modes will be associated with the C-H and C-N bonds.

Table 3: Predicted IR Absorption Bands for **1,4-Diazabicyclo[2.1.1]hexane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-2850	Strong	C-H stretching
1470-1430	Medium	CH ₂ scissoring
1250-1020	Strong	C-N stretching
Below 1000	Medium-Weak	Skeletal vibrations

Disclaimer: These are predicted values and may differ from experimental results.

The IR spectrum is expected to be dominated by strong C-H stretching vibrations in the region of 2950-2850 cm⁻¹. The presence of the amine functional groups will give rise to strong C-N stretching absorptions in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The strained bicyclic system will also exhibit characteristic skeletal vibrations at lower wavenumbers. The absence of N-H bonds means there will be no N-H stretching vibrations typically seen for primary or secondary amines.

Mass Spectrometry (MS)

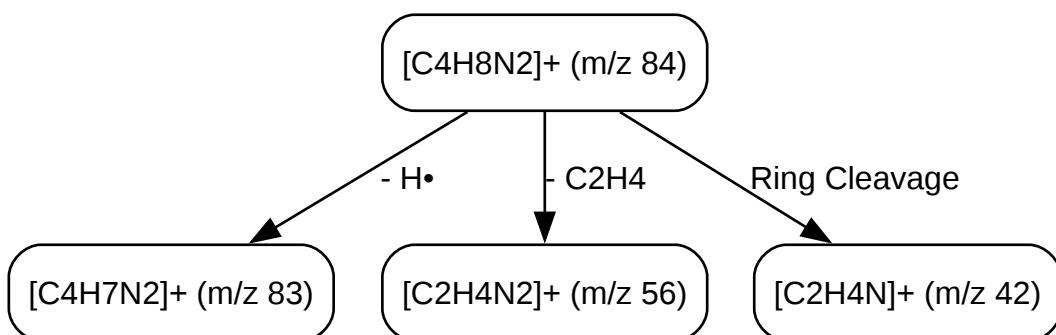
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **1,4-Diazabicyclo[2.1.1]hexane**, with a molecular formula of C₄H₈N₂[1], the nominal molecular weight is 84 g/mol .

Table 4: Predicted Mass Spectrum Fragmentation for **1,4-Diazabicyclo[2.1.1]hexane**

m/z	Predicted Relative Intensity	Possible Fragment
84	High	[M] ⁺ (Molecular Ion)
83	Medium	[M-H] ⁺
56	High	[M-C ₂ H ₄] ⁺
42	High	[C ₂ H ₄ N] ⁺

Disclaimer: These are predicted values and may differ from experimental results.

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 84. A significant peak at m/z 83 corresponding to the loss of a hydrogen atom is also anticipated. The strained nature of the bicyclic system may lead to characteristic fragmentation pathways. A common fragmentation for cyclic amines is the loss of ethylene, which would result in a peak at m/z 56. Another likely fragmentation would be the cleavage of the bicyclic system to produce a stable aziridinium-type ion, giving a fragment at m/z 42.



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- To cite this document: BenchChem. [Spectroscopic Characterization of 1,4-Diazabicyclo[2.1.1]hexane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2554204#spectroscopic-data-nmr-ir-ms-of-1-4-diazabicyclo-2-1-1-hexane>

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